Ethyl isothiocyanate

Antifungal Postharvest Pathology Fumigation

Choose Ethyl Isothiocyanate for dual-function food preservation and flavor (FEMA 4420). Its intermediate antifungal potency minimizes phytotoxicity risks while delivering robust pathogen control in stored grains and condiments. Synergistic with allyl ITC to lower fumigant application rates. Safer than phenyl ITC for chloroprene rubber goods – eliminates cysteine-adduct-mediated skin sensitization. Reduced aquatic toxicity versus allyl/propargyl derivatives ensures eco-compliance in sensitive environments. Secure your research or bulk supply today.

Molecular Formula C3H5NS
Molecular Weight 87.15 g/mol
CAS No. 542-85-8
Cat. No. B146924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isothiocyanate
CAS542-85-8
Synonymsethyl isothiocyanate
ethylisothiocyanate
Molecular FormulaC3H5NS
Molecular Weight87.15 g/mol
Structural Identifiers
SMILESCCN=C=S
InChIInChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3
InChIKeyHBNYJWAFDZLWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isothiocyanate (CAS 542-85-8) Technical Specifications for Scientific Procurement and Industrial Sourcing


Ethyl isothiocyanate (EITC; C3H5NS; MW 87.15) is an aliphatic isothiocyanate characterized by an ethyl group attached to the isothiocyanate functional group (-N=C=S) [1]. It is a colorless to slightly yellow liquid with a pungent mustard-like odor and is used as a reactive electrophilic building block in organic synthesis, as a fumigant in agriculture, and as a flavoring agent in food applications (FEMA 4420) [2]. Unlike aromatic or longer-chain analogs, the ethyl substituent confers a distinct balance of volatility, reactivity, and bioactivity, which underpins its specific utility in applications requiring moderate lipophilicity and steric accessibility.

Why Generic Substitution Fails for Ethyl Isothiocyanate: Structural and Functional Distinctions from Close Analogs


Within the isothiocyanate class, even minor alterations to the alkyl or aryl substituent profoundly impact physicochemical properties, biological activity, and safety profiles. Generic substitution among methyl, allyl, benzyl, or phenyl isothiocyanates is not viable due to quantifiable differences in vapor pressure, reactivity with biological nucleophiles, and target selectivity. For instance, the ethyl derivative exhibits an intermediate antifungal potency relative to methyl and longer-chain analogs [1], a distinct peptide reactivity pattern compared to phenyl isothiocyanate [2], and a unique aquatic toxicity profile that diverges from allyl and propargyl derivatives [3]. These differential attributes dictate specific application suitability and preclude simple interchangeability.

Ethyl Isothiocyanate Quantitative Differentiation Guide: Comparative Data for Procurement Decision-Making


Antifungal Activity: Ethyl Isothiocyanate vs. Methyl, Allyl, and Benzyl Analogs

Ethyl isothiocyanate (EITC) demonstrates moderate antifungal potency relative to other isothiocyanates in direct head-to-head comparisons. Against Aspergillus niger, EITC exhibited a minimum inhibitory concentration (MIC) of 0.15 μl/petri dish, which is approximately 1.7-fold higher (less potent) than methyl isothiocyanate (MITC; 0.09 μl/petri) but comparable to allyl (AITC; 0.15 μl/petri) and benzyl (BITC; 0.15 μl/petri) [1]. Against Fusarium incarnatum, EITC (0.21 μl/petri) was 3.5-fold less potent than MITC (0.06 μl/petri) [1]. These data position EITC as an intermediate-strength antifungal agent, offering a specific activity profile that may be advantageous in applications where the high potency of MITC or AITC is undesirable due to toxicity or non-target effects.

Antifungal Postharvest Pathology Fumigation

Bacterial Growth Inhibition: Ethyl Isothiocyanate Ranking Among Alkyl Derivatives

A direct comparison of alkyl isothiocyanates revealed a clear inhibitory activity hierarchy against bacterial growth. Methyl isothiocyanate (MITC) was the most effective, followed by ethyl isothiocyanate (EITC), while n-propyl and n-butyl isothiocyanates were significantly less effective [1]. Allyl isothiocyanate (AITC), an alkenyl derivative, surpassed EITC in activity [1]. This ranking, established under standardized shaking culture conditions at 30°C, demonstrates that EITC occupies a specific tier of antibacterial potency: superior to longer-chain alkyl analogs but inferior to the methyl and allyl counterparts.

Antibacterial Food Safety Preservation

Peptide Reactivity: Differential Cysteine Adduct Stability of Ethyl vs. Phenyl Isothiocyanate

Ethyl isothiocyanate (EITC) and phenyl isothiocyanate (PITC) both react rapidly with cysteine residues in peptides under physiological pH. However, a critical difference in adduct stability was observed: PITC-cysteine adducts decomposed over time, whereas the study did not report such decomposition for EITC-cysteine adducts [1]. This differential stability influences the types of immunogenic complexes formed and has implications for skin sensitization potential. The data suggest that EITC may form less stable hapten-protein conjugates with cysteine-rich proteins compared to PITC, potentially affecting its allergenic profile.

Hapten Reactivity Skin Allergy Material Safety

Aquatic Toxicity: Ethyl Isothiocyanate vs. Allyl and Propargyl Analogs

Aquatic toxicity data for aliphatic isothiocyanates reveal that allyl and propargyl derivatives are more toxic than their 1-alkyl homologues [1]. Specifically, allyl isothiocyanate exhibits greater aquatic toxicity compared to ethyl isothiocyanate. This class-level inference is supported by a linear relationship between thiol reactivity (EC50) and toxicity (IGC50) in the Tetrahymena pyriformis assay [1]. The reduced toxicity of EITC relative to unsaturated analogs is attributed to lower electrophilicity and steric factors, making it a more environmentally benign option for agricultural or industrial applications where aquatic release is a concern.

Ecotoxicology Environmental Fate Risk Assessment

Synergistic Formulation: Ethyl Isothiocyanate Enhances Allyl Isothiocyanate Efficacy

A patent describes a binary composition comprising allyl isothiocyanate (AITC) and ethyl isothiocyanate (EITC) at weight ratios ranging from 1:7 to 7:1, which exhibits synergistic antifungal and insecticidal activity [1]. The combination demonstrates enhanced efficacy against stored-product pests compared to either compound alone. This synergistic interaction is not observed with all isothiocyanate pairs and highlights a specific formulation advantage of EITC: its ability to potentiate the activity of AITC, likely through complementary mechanisms of action or altered volatility profiles.

Synergistic Fumigant Postharvest Protection Binary Formulation

Ethyl Isothiocyanate: Optimal Application Scenarios Based on Quantitative Differentiation


Postharvest Fumigation of Stored Agricultural Commodities

Ethyl isothiocyanate is well-suited for postharvest fumigation of stored grains, dried fruits, and spices where a moderate antifungal activity is required. Its MIC values (0.15–0.21 μl/petri) against common spoilage fungi [6] indicate sufficient efficacy at low concentrations, while its lower potency compared to methyl isothiocyanate (MITC) reduces the risk of phytotoxicity or excessive residue levels. Furthermore, its established synergistic effect with allyl isothiocyanate (AITC) [4] enables the formulation of binary fumigants with enhanced broad-spectrum activity and reduced application rates, offering a compelling alternative to traditional single-component fumigants like phosphine or methyl bromide.

Antibacterial Food Preservative and Flavoring Agent

With a defined ranking as the second most potent antibacterial alkyl isothiocyanate (after methyl isothiocyanate) [6] and FEMA GRAS status as a flavoring substance (FEMA 4420) [4], ethyl isothiocyanate is an ideal candidate for dual-function food additives that provide both preservation and flavor. Its activity is sufficient to inhibit common foodborne pathogens, while its flavor profile—pungent mustard/garlic—is desirable in condiments, sauces, and processed meats. This dual functionality distinguishes it from non-flavor-active preservatives and from more potent but less flavor-compatible isothiocyanates.

Material Safety: Alternative to Phenyl Isothiocyanate in Rubber and Polymer Manufacturing

In the production of chloroprene rubber goods (e.g., wetsuits, orthopedic braces), phenyl isothiocyanate (PITC) is a known contact allergen due to its formation of stable immunogenic complexes with lysine residues after initial cysteine adduct decomposition [6]. Ethyl isothiocyanate (EITC), which does not exhibit the same cysteine adduct decomposition, may represent a safer alternative with reduced skin sensitization potential. Formulators seeking to minimize allergenic risk in consumer products should consider substituting PITC with EITC, particularly in applications where the final product may contact skin.

Environmentally Preferable Biocide for Agricultural Runoff Management

Ethyl isothiocyanate's lower aquatic toxicity relative to allyl and propargyl isothiocyanates [6] makes it a preferred active ingredient in biocidal formulations intended for use in or near aquatic environments. In agricultural settings where fumigant runoff or leaching into waterways is a concern, EITC offers a reduced ecotoxicological footprint. This attribute is particularly valuable for soil fumigation and seed treatment applications in regions with stringent environmental regulations.

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